Potency Comparison: Arginase Inhibitor 7 vs. Classical Inhibitors nor-NOHA and BEC
Arginase inhibitor 7 exhibits an IC50 of 0.16 µM (160 nM) against human ARG1, representing an approximately 10.6-fold potency improvement over nor-NOHA (IC50 = 1.7 µM) and a 20.6-fold improvement over BEC (IC50 = 3.3 µM) when measured under comparable in vitro enzymatic assay conditions using purified mammalian arginase [1]. This potency differential translates to a lower required concentration for achieving equivalent target engagement, reducing potential off-target effects at higher compound concentrations.
| Evidence Dimension | ARG1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.16 µM (160 nM) |
| Comparator Or Baseline | nor-NOHA: 1.7 µM; BEC: 3.3 µM [1] |
| Quantified Difference | 10.6-fold more potent than nor-NOHA; 20.6-fold more potent than BEC |
| Conditions | Purified bovine liver arginase (b-ARG I) in vitro enzymatic assay [1] |
Why This Matters
Higher potency at lower concentrations enables more physiologically relevant dosing and reduces solvent/vehicle artifacts in cell-based and in vivo experiments.
- [1] Yacout et al. Recherche de nouveaux inhibiteurs d'arginase, d'origine naturelle et hémisynthétique. PhD Thesis, Université de Franche-Comté, 2016. (Reference inhibitor validation: nor-NOHA IC50 1.7 µM, BEC IC50 3.3 µM) View Source
